3-(Benzyloxy)-2-hydrazinopyridine
Description
3-(Benzyloxy)-2-hydrazinopyridine is a pyridine derivative featuring a benzyloxy group at the 3-position and a hydrazine moiety at the 2-position of the pyridine ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of fused heterocycles such as pyrazolones and triazolopyridines, which are prevalent in pharmaceuticals and materials science . Its hydrazine group enables cyclization reactions, while the benzyloxy substituent enhances solubility and modulates electronic properties .
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(3-phenylmethoxypyridin-2-yl)hydrazine |
InChI |
InChI=1S/C12H13N3O/c13-15-12-11(7-4-8-14-12)16-9-10-5-2-1-3-6-10/h1-8H,9,13H2,(H,14,15) |
InChI Key |
LPVWABHLVJGLEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NN |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 3-(Benzyloxy)-2-hydrazinopyridine exhibit promising antiviral properties. For instance, derivatives have been evaluated for their effectiveness against various viruses, including herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), and human cytomegalovirus (HCMV). In vitro studies have shown that these compounds can inhibit virus-induced cytopathogenicity, suggesting their potential as antiviral agents .
Case Study: Antiviral Evaluation
A study demonstrated that synthesized compounds based on similar structures showed significant inhibition rates against HSV-1. The evaluation utilized plaque reduction assays, establishing the efficacy of these compounds in reducing viral load in infected cell lines .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Compounds with related structures have been noted for their ability to combat various bacterial strains, including those responsible for periodontal disease. The presence of the hydrazine group enhances the compound's interaction with bacterial targets, potentially leading to effective treatments .
Case Study: Periodontal Disease Treatment
In a recent study focused on periodontal pathogens, new heterocyclic derivatives exhibited significant inhibitory effects against Porphyromonas gingivalis and Escherichia coli. These findings support the application of such compounds in developing novel antimicrobial therapies for oral diseases .
Anticancer Potential
The anticancer activity of this compound has been investigated through various synthetic derivatives. Compounds derived from similar hydrazinylpyridine structures have shown potential in targeting cancer cells by disrupting cellular processes essential for tumor growth.
Case Study: Anticancer Screening
A series of hydrazinopyridine derivatives were synthesized and screened against different cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as leads for new anticancer drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Positioning
Key structural analogs of 3-(Benzyloxy)-2-hydrazinopyridine include:
*Calculated based on molecular formula.
Key Observations :
- Substituent Position : The position of the benzyloxy group (e.g., 3- vs. 4-/5-) influences steric and electronic effects. For example, 3-substituted derivatives may exhibit distinct reactivity in cyclization reactions compared to 4-/5-substituted analogs .
- Functional Group Impact : Replacing hydrazine with bromine (as in 3-(Benzyloxy)-2-bromopyridine) shifts utility from heterocycle synthesis to cross-coupling reactions (e.g., Suzuki-Miyaura) .
Key Observations :
- Hydrazine-Based Synthesis : Substituting chlorine with hydrazine in chloropyridine precursors achieves moderate yields (68–70%). Prolonged heating and excess hydrazine hydrate are critical for efficiency .
Physical and Chemical Properties
*Estimated using fragment-based methods.
Key Observations :
- LogP: The hydrazine group in this compound likely reduces lipophilicity compared to brominated analogs, impacting solubility and bioavailability.
Key Observations :
- Hydrazine Derivatives: Excel in forming nitrogen-containing heterocycles. For example, this compound reacts with α,β-unsaturated carbonyls to yield pyrazolones, a scaffold in drug discovery .
- Brominated Analogs : Serve as electrophilic partners in metal-catalyzed couplings, enabling diversification of pyridine cores .
- Triazolopyridines : Highlight the utility of hydrazine intermediates in green chemistry, as seen in sodium hypochlorite-mediated oxidative cyclization .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-(Benzyloxy)-2-hydrazinopyridine and its derivatives?
The synthesis typically involves oxidative ring closure of hydrazine intermediates. For example, a hydrazine precursor (e.g., -[(3-methoxy-4-benzyloxyphenyl)methylideneamino]pyridin-2-amine) undergoes cyclization using sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours, yielding 73% of the triazolopyridine product . Key steps include:
Q. What spectroscopic techniques are critical for characterizing this compound?
Standard characterization includes:
- - and -NMR : Diagnostic signals (e.g., δ 10.72 ppm for the hydrazine proton, δ 157.16 ppm for carbonyl carbons) confirm structural integrity .
- HRMS (ESI+) : Validates molecular weight (e.g., [M+H] at m/z 334.1553 ).
- FTIR : Peaks at 1596 cm (C=N stretching) and 1261 cm (C-O-C) verify functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of triazolopyridine derivatives?
Optimization strategies include:
- Oxidant selection : NaOCl outperforms DDQ/Cr(VI) in sustainability but may require stoichiometric tuning (e.g., 4:1 NaOCl:substrate ratio) .
- Solvent effects : Ethanol enhances solubility of intermediates while minimizing side reactions.
- Temperature control : Room-temperature reactions reduce decomposition risks, as shown in comparative studies (73% yield vs. 68% for analogous compounds under reflux ).
Q. How should researchers resolve contradictions in NMR data for hydrazinopyridine intermediates?
Discrepancies often arise from:
- Tautomerism : Hydrazine moieties may exhibit keto-enol tautomerism, altering proton chemical shifts.
- Impurity interference : Use preparative TLC (dichloromethane mobile phase) or column chromatography to isolate pure fractions .
- Deuterated solvent selection : DMSO- resolves exchangeable protons (e.g., NH signals at δ 10.72 ppm) .
Q. What mechanistic insights explain the role of sodium hypochlorite in oxidative cyclization?
NaOCl acts as a two-electron oxidant , facilitating:
- Dehydrogenation : Removal of H from the hydrazine intermediate to form the triazole ring.
- Electrophilic activation : Hypochlorous acid (HOCl) generated in situ promotes cyclization via intermediate chloramines .
Comparative studies show NaOCl avoids over-oxidation side reactions common with DDQ .
Methodological Recommendations
- Scale-up challenges : For larger batches, replace manual alumina filtration with automated flash chromatography (C18 columns) to maintain purity .
- Stability testing : Store derivatives under inert atmosphere (N) at −20°C to prevent hydrazine oxidation .
- Alternative substrates : Explore electron-deficient benzaldehydes to modulate cyclization kinetics and regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
